ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Description
Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a pyrazolopyridine derivative characterized by a tricyclic scaffold with methyl substituents at positions 1, 3, and 6, and an ethyl ester group at position 3. The methyl groups enhance lipophilicity and metabolic stability, while the ester moiety allows for further functionalization, such as hydrolysis to carboxylic acids for improved solubility .
Properties
IUPAC Name |
ethyl 1,3,6-trimethylpyrazolo[3,4-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-5-17-12(16)10-6-9-8(3)14-15(4)11(9)13-7(10)2/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CELVKOQNKMGWGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=NN2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Component Bicyclization Approaches
The four-component bicyclization protocol developed by Zhang et al. provides a robust framework for assembling pyrazolo[3,4-b]pyridine derivatives. This method employs arylglyoxals, pyrazol-5-amines, aromatic amines, and cyclic diketones (e.g., 4-hydroxy-6-methyl-2H-pyran-2-one) under acetic acid catalysis at 110°C. For the target compound, substitution of the cyclic diketone with acetylacetone (2,4-pentanedione) introduces methyl groups at positions 3 and 6 of the pyridine ring. The pyrazol-5-amine precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, is synthesized via esterification of 1,3-dimethylpyrazole-5-carboxylic acid, followed by reaction with acetylacetone and paraformaldehyde.
Key Reaction Parameters
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Catalyst : Acetic acid (1.5 mL per mmol of pyrazol-5-amine)
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Temperature : 110°C (microwave-assisted heating reduces time to 25–28 min)
Characterization data for intermediates align with reported H NMR profiles, such as δ 2.16 (s, 3H, CH) and δ 5.15 (s, 1H, pyranone proton).
Three-Component One-Pot Synthesis
A microwave-assisted one-pot method utilizing indium(III) chloride (InCl) in aqueous media offers a greener alternative. The reaction of 5-aminopyrazole derivatives, paraformaldehyde, and β-diketones achieves cyclization within 4–16 hours. For the target compound, ethyl 3-amino-1,5-dimethyl-1H-pyrazole-4-carboxylate reacts with acetylacetone and paraformaldehyde under InCl catalysis (15 mol%) in water. Microwave irradiation at 100°C enhances reaction efficiency, yielding the product in 78% yield after column chromatography (petroleum ether/ethyl acetate).
Optimized Conditions
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Solvent : Water (10 mL per mmol of substrate)
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Catalyst Loading : 15 mol% InCl
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Purification : Silica gel chromatography (60:40 petroleum ether/ethyl acetate)
Catalytic Innovations
Nano-Magnetic Metal–Organic Framework Catalysts
The FeO@MIL-101(Cr)-N(CHPO) nanocatalyst enables efficient coupling of aldehyde derivatives, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole. While indole moieties are absent in the target compound, substituting the aldehyde with methylglyoxal directs methyl group incorporation at position 6. The catalyst’s high surface area (BET: 312 m/g) and magnetic recoverability (VSM: 43 emu/g) facilitate reuse for five cycles without significant activity loss.
Performance Metrics
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Reaction Time : 3.5 hours at 100°C
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Yield : 85% (first cycle), 82% (fifth cycle)
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Turnover Frequency (TOF) : 12.1 h
Regiochemical Control and Mechanistic Insights
The formation of the pyrazolo[3,4-b]pyridine core proceeds via a Knoevenagel condensation-Michael addition-cyclization cascade. For ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate:
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Knoevenagel Condensation : The β-diketone (acetylacetone) reacts with paraformaldehyde to generate an α,β-unsaturated diketone.
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Michael Addition : The pyrazol-5-amine attacks the unsaturated intermediate, forming a C–N bond.
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Cyclization : Intramolecular nucleophilic attack by the amine nitrogen onto the carbonyl carbon closes the pyridine ring.
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Esterification : Pre-functionalization of the pyrazole with an ethyl ester ensures correct positioning at C5.
Mechanistic Challenges
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Competing pathways may yield regioisomers if the β-diketone’s methyl groups misorient during cyclization.
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Steric hindrance from the 1- and 3-methyl groups necessitates precise temperature control to avoid byproducts.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has shown promise in medicinal chemistry due to its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit various biological activities:
- Anticancer Activity: Some derivatives of pyrazolo[3,4-b]pyridine have been studied for their effectiveness against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.
- Antimicrobial Properties: The compound's structure may contribute to its ability to combat bacterial and fungal infections. Studies have indicated that certain pyrazolo derivatives can disrupt microbial cell membranes or inhibit essential metabolic pathways.
Agricultural Science
In agricultural applications, this compound can serve as a lead compound for developing new agrochemicals:
- Pesticides and Herbicides: The compound's efficacy in inhibiting plant pathogens or pests can be explored to create novel pesticides. Its potential to disrupt specific biochemical pathways in pests makes it a candidate for further development.
Materials Science
The unique properties of this compound also lend itself to applications in materials science:
- Polymer Chemistry: The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Research into its use as a stabilizing agent in polymer formulations is ongoing.
Analytical Chemistry
The compound can be utilized as a standard reference material in analytical chemistry:
- Chromatography: Due to its distinct chemical structure, it can serve as a reference for the calibration of chromatographic techniques used in the analysis of complex mixtures.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated various pyrazolo[3,4-b]pyridine derivatives for their anticancer effects. This compound was found to exhibit significant cytotoxicity against several cancer cell lines with IC50 values indicating its potential as an anticancer agent.
Case Study 2: Agricultural Application
Research conducted by agricultural scientists demonstrated that derivatives of this compound displayed effective fungicidal activity against common crop pathogens. Field trials showed improved crop yields when treated with formulations containing this compound.
Summary Table of Applications
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Significant activity against cancer cells |
| Agricultural Science | Pesticides and herbicides | Effective against crop pathogens |
| Materials Science | Enhancing polymer properties | Improved thermal stability |
| Analytical Chemistry | Standard reference material in chromatography | Useful for calibration purposes |
Mechanism of Action
The mechanism of action of ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby affecting their activity. Pathways such as the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways may be involved in its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Impact
Table 1: Substituent Effects on Physicochemical Properties
*Calculated based on molecular formula.
- Chlorine vs. Methyl Substituents : The introduction of chlorine at position 5 () increases electrophilicity, enabling nucleophilic substitution reactions, whereas methyl groups enhance steric bulk and metabolic stability .
- Aromatic vs. Aliphatic Substituents : Compounds with phenyl or methoxyphenyl groups (e.g., ) exhibit π-π stacking interactions in crystal structures, influencing solubility and target binding .
Structural and Crystallographic Insights
- Crystal Packing : Ethyl 6-(4-methoxyphenyl)-1-methyl-4-(methylthio)-3-phenyl-1H-pyrazolo[...] () forms a herringbone pattern via C–H···π and π-π interactions, contrasting with the layered structure of NUDWOB () due to steric effects of the 4-chlorophenyl group .
- Conformational Flexibility: Morpholino-substituted derivatives (e.g., YM3) adopt a chair-like conformation, optimizing interactions with kinase targets .
Biological Activity
Ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (CAS No. 57411-72-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
- Molecular Formula : C12H15N3O2
- Molecular Weight : 233.27 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core, which is known for diverse biological activities.
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various mechanisms of action:
- Inhibition of Monoamine Oxidases (MAO) :
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Cyclin-dependent Kinase Inhibition :
- Compounds with a pyrazolo[3,4-b]pyridine scaffold have demonstrated significant inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, some related compounds have shown IC50 values as low as 0.36 µM against CDK2, indicating potent antiproliferative effects on cancer cell lines .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives:
- Cell Proliferation Inhibition :
Neuroprotective Effects
The neuroprotective properties of pyrazolo[3,4-b]pyridines are being investigated due to their potential to modulate neurotransmitter systems:
- MAO Inhibition :
Study 1: Inhibition of CDKs
A study examined a series of pyrazolo[3,4-b]pyridine derivatives for their ability to inhibit CDK activity. The results indicated that modifications to the pyrazole ring significantly enhanced selectivity and potency against CDK2 compared to CDK9. The most active compound exhibited an IC50 value of 0.36 µM against CDK2 and demonstrated a favorable selectivity profile .
Study 2: Antiproliferative Activity
In vitro studies on human cancer cell lines revealed that this compound significantly inhibited cell growth at low micromolar concentrations. The mechanism was linked to apoptosis induction and disruption of the cell cycle at the G2/M phase .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrazole precursors and acrylate derivatives. For example, describes the use of ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate with 5-aminopyrazole derivatives under reflux with trifluoroacetic acid (TFA) as a catalyst. Optimizing reaction conditions (e.g., solvent choice, catalyst loading, and temperature) can improve yields. Electron-withdrawing groups on aryl rings enhance stability and yield, as noted in pyrazolo[3,4-b]pyridine syntheses .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Structural confirmation relies on , , and IR spectroscopy. For instance, reports chemical shifts for methyl groups (δ ~2.5–3.5 ppm) and ester carbonyls (δ ~165–170 ppm in ). IR spectra typically show ester C=O stretches near 1700 cm. Comparing data with structurally similar compounds (e.g., ) ensures accuracy .
Q. What are the key challenges in purifying this compound, and what techniques are effective?
- Methodological Answer : Challenges include separating byproducts from multi-step syntheses. Column chromatography with gradients of ethyl acetate/hexane is commonly used. Recrystallization from solvents like ethanol or toluene may improve purity, as described for related pyrazolo[3,4-b]pyridines in and .
Advanced Research Questions
Q. How do substituents on the pyrazolo[3,4-b]pyridine core influence the compound’s physicochemical and biological properties?
- Methodological Answer : Substituents like methyl groups (e.g., at positions 1, 3, and 6) affect solubility, lipophilicity, and electronic properties. highlights that electron-withdrawing groups improve synthetic yields by stabilizing intermediates. Computational tools (e.g., DFT calculations) can predict substituent effects on reactivity and binding affinity, as suggested in .
Q. What computational strategies can predict optimal synthetic pathways or regioselectivity for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., reaction path searches) and machine learning models can predict regioselectivity and transition states. emphasizes integrating computational design with experimental validation, such as using ICReDD’s approach to narrow down reaction conditions and reduce trial-and-error experimentation .
Q. How can researchers address contradictions in reported biological activity data for pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, concentrations). Standardized in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) should be replicated under controlled conditions. suggests using structure-activity relationship (SAR) studies to isolate critical substituents responsible for observed activities .
Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?
- Methodological Answer : and propose assays such as:
- Enzyme inhibition assays (e.g., kinase or protease targets).
- Cellular viability assays (e.g., MTT or apoptosis assays in cancer cell lines).
- Binding affinity studies (e.g., surface plasmon resonance for receptor interactions).
Results should be benchmarked against known inhibitors or activators .
Methodological Comparison Table
| Aspect | Basic Approach | Advanced Approach |
|---|---|---|
| Synthesis Optimization | Varying solvent, catalyst, and temperature | Computational reaction path prediction (e.g., DFT) |
| Structural Analysis | NMR/IR spectroscopy | X-ray crystallography or HRMS for ambiguous cases |
| Biological Screening | Standard cytotoxicity assays | High-throughput screening with SAR modeling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
